molecular formula C23H22N4O3 B7754913 9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B7754913
M. Wt: 402.4 g/mol
InChI Key: GTKZNCBPIJJZNN-UHFFFAOYSA-N
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Description

9-[4-(Benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is an intriguing compound with a complex structure. This compound features a quinazolinone core, a class of compounds known for their wide range of biological activities, making them valuable in medicinal chemistry. It also includes a triazole ring, which adds to its diversity and potential for various interactions at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps starting from commercially available reagents. A common route could include the formation of the quinazolinone moiety through a cyclization reaction, followed by the introduction of the triazole ring via a coupling reaction. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure a high yield of the desired product.

Industrial Production Methods

Industrial production of such a compound would scale up the laboratory synthesis process. This might involve batch processing or continuous flow chemistry techniques to optimize the yield and purity of the compound. The use of automated systems and quality control measures would be crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound could undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions may target the triazole or quinazolinone moieties, potentially leading to partially reduced intermediates.

  • Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation or the use of reducing agents like NaBH₄.

  • Substitution: : Electrophilic substitution might use halogens or nitrating agents, while nucleophilic substitution might involve alkoxides or amines.

Major Products

The major products of these reactions would vary depending on the reaction conditions but might include oxidized, reduced, or substituted derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Chemistry

This compound could serve as a building block for synthesizing more complex molecules or as a catalyst in certain chemical reactions due to its unique structure.

Biology

Its quinazolinone core suggests potential biological activity, possibly as an enzyme inhibitor or receptor ligand. The triazole ring might enhance its binding properties to specific proteins.

Medicine

Given its structure, this compound could be explored for therapeutic uses, possibly in the development of new drugs for treating diseases like cancer, infections, or inflammatory conditions.

Industry

In an industrial context, it could find applications in the development of new materials, such as polymers or advanced composites, due to its structural rigidity and functional diversity.

Mechanism of Action

The mechanism of action of 9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one would likely involve interactions with specific molecular targets, such as enzymes or receptors. The molecular pathways involved could include inhibition of key enzymes or modulation of signal transduction pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Quinazolinone derivatives

  • Triazole-containing compounds

  • Other heterocyclic compounds with biological activity

Uniqueness

What sets 9-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is the combination of its structural motifs, which impart unique physicochemical properties and potential biological activities. Its diverse functionality might offer advantages in specificity and potency when compared to similar compounds.

This compound truly is a compound of intrigue, making significant waves across various fields of scientific research and industrial application.

Properties

IUPAC Name

9-(3-methoxy-4-phenylmethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-20-12-16(10-11-19(20)30-13-15-6-3-2-4-7-15)22-21-17(8-5-9-18(21)28)26-23-24-14-25-27(22)23/h2-4,6-7,10-12,14,22H,5,8-9,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKZNCBPIJJZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC=NN24)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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